

Application Notes and Protocols for PR-104 Administration in Preclinical Research

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Compound of Interest

Compound Name: *Pr 104*

Cat. No.: *B1678026*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical administration and dosage of PR-104, a hypoxia-activated prodrug. This document summarizes key quantitative data, details experimental protocols, and visualizes important pathways and workflows to facilitate the design and execution of preclinical studies involving PR-104.

Introduction

PR-104 is a water-soluble phosphate ester "pre-prodrug" that undergoes rapid in vivo conversion to its more lipophilic and active form, PR-104A.^{[1][2][3]} PR-104A is a dinitrobenzamide mustard prodrug designed to selectively target and eliminate hypoxic tumor cells, which are often resistant to conventional therapies.^[3] Its mechanism of action relies on a dual activation pathway, making it a subject of significant interest in oncology research.^[4]

The activation of PR-104A to its cytotoxic DNA cross-linking metabolites, the hydroxylamine PR-104H and the amine PR-104M, occurs through two main routes:^{[5][6][7]}

- **Hypoxia-Dependent Activation:** In the low-oxygen environment of solid tumors, one-electron reductases, such as cytochrome P40 oxidoreductase (POR), reduce PR-104A to its active forms. In the presence of oxygen, the intermediate radical is re-oxidized back to the non-toxic prodrug, conferring tumor selectivity.^{[6][8]}

- **AKR1C3-Dependent Activation:** PR-104A can also be activated under aerobic conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[4][5][9] This provides a second mechanism for its anti-tumor activity in cancers that overexpress this enzyme, independent of tumor hypoxia.

The active metabolites, PR-104H and PR-104M, are potent DNA alkylating agents that form interstrand cross-links, leading to cell cycle arrest and apoptosis.[1][6]

Data Presentation

Pharmacokinetics of PR-104 in Mice

PR-104 is rapidly converted to PR-104A following administration. The table below summarizes key pharmacokinetic parameters in CD-1 nu/nu mice.

Parameter	Intravenous (i.v.) Administration	Intraperitoneal (i.p.) Administration
PR-104 Half-life	Very short, rapidly converted	Very short, rapidly converted
PR-104A Peak Plasma Concentration (Cmax)	Achieved rapidly	Achieved within ~30 minutes
PR-104A Half-life	Approximately 1 hour	Approximately 1 hour

Data compiled from studies on the pharmacokinetics of PR-104 in mice.[10]

Preclinical Efficacy of PR-104 Monotherapy in Xenograft Models

The following table summarizes the in vivo efficacy of PR-104 as a single agent in various human tumor xenograft models.

Tumor Model	Mouse Strain	PR-104 Dose and Schedule	Outcome
HT29 (Colon)	Nude Mice	100% MTD, single dose	Significant killing of hypoxic and aerobic cells.[4]
SiHa (Cervical)	Nude Mice	75% MTD, single dose	Greater killing of hypoxic and aerobic cells compared to tirapazamine.[4]
H460 (Lung)	Nude Mice	75% MTD, single dose	Effective killing of hypoxic and aerobic tumor cells.[4]
HepG2 (Hepatocellular Carcinoma)	Mice	250 mg/kg, i.p., qd x 6	Significant reduction in tumor growth.[4][5]
Hep3B (Hepatocellular Carcinoma)	Mice	250 mg/kg, i.p., qd x 6	Significant reduction in tumor growth.[4][5]

The Maximum Tolerated Dose (MTD) in mice has been reported to be around 550 mg/kg for a weekly x 6 schedule.[4]

Preclinical Efficacy of PR-104 in Combination Therapies

PR-104 has shown greater than additive antitumor activity when combined with other anticancer agents.

Combination Agent	Tumor Model	Mouse Strain	PR-104 and Combination Agent Dosing	Outcome
Radiation	HT29, SiHa, H460	Nude Mice	PR-104 at 75-100% MTD + 15-20 Gy radiation	Greater than additive antitumor activity. [4]
Gemcitabine	Panc-01 (Pancreatic)	Nude Mice	Not specified	Greater than additive antitumor activity. [1] [11]
Docetaxel	22RV1 (Prostate)	Nude Mice	Not specified	Greater than additive antitumor activity. [1] [11]
Sorafenib	HepG2, PLC/PRF/5, SNU-398, Hep3B	Mice	PR-104: 250 mg/kg, i.p., qd x 6; Sorafenib: 80 mg/kg, p.o., qd x 5	Significantly active in all 4 xenograft models. [4] [5]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of PR-104 in a Solid Tumor Xenograft Model

This protocol outlines a general workflow for assessing the efficacy of PR-104 as a monotherapy in a subcutaneous solid tumor xenograft model.

1. Materials:

- PR-104 (lyophilized powder)
- Sterile vehicle (e.g., saline or 5% dextrose in water)

- Human cancer cell line of interest
- Immunocompromised mice (e.g., NOD/SCID, NIH-III nude)
- Cell culture medium and supplements
- Matrigel (optional)
- Calipers
- Syringes and needles for injection

2. Xenograft Establishment:

- Culture the selected human cancer cell line under standard conditions.
- Harvest cells during the exponential growth phase.
- Resuspend cells in a suitable medium (e.g., PBS or a 1:1 mixture with Matrigel) at a concentration of 1×10^6 to 1×10^7 cells per 100-200 μL .
- Inject the cell suspension subcutaneously into the flank of the mice.[\[4\]](#)

3. Tumor Growth Monitoring and Randomization:

- Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
- Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.[\[4\]](#)
- When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the animals into treatment and control groups.[\[4\]](#)

4. PR-104 Administration:

- Reconstitute PR-104 in the appropriate sterile vehicle immediately before use.
- Administer PR-104 via the desired route, typically intravenous (i.v.) or intraperitoneal (i.p.).[\[4\]](#)
- The control group should receive the vehicle alone.

- Dosing schedules can vary; a common example is daily administration for a set number of days (e.g., qd x 6).[5] Dose-response studies are recommended to determine the optimal dose for a specific model.[4]

5. Efficacy and Toxicity Assessment:

- Continue to monitor tumor volume and body weight throughout the study.
- Efficacy can be determined by comparing tumor growth in the treated versus control groups (e.g., tumor growth inhibition, tumor growth delay).
- Monitor for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

Protocol 2: Assessment of Tumor Hypoxia using Pimonidazole

To correlate the efficacy of PR-104 with the extent of tumor hypoxia, the following protocol can be used.

1. Materials:

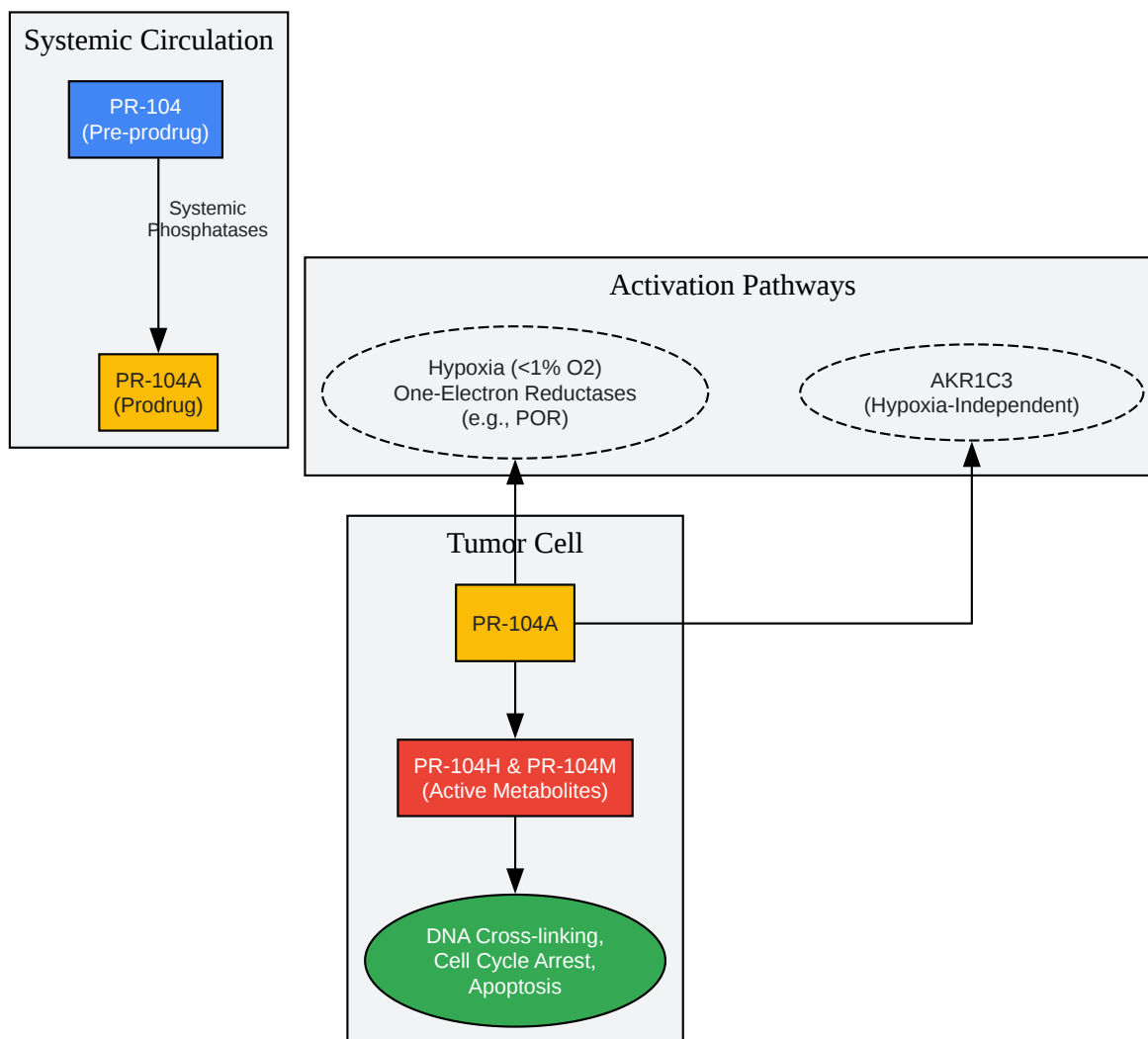
- Pimonidazole hydrochloride
- Hypoxia-specific primary antibody (e.g., anti-pimonidazole)
- Secondary antibody conjugated to a detectable label (e.g., HRP)
- DAB substrate kit for signal development
- Hematoxylin for counterstaining
- Microscope and imaging software

2. Procedure:

- Pimonidazole Administration: Inject mice with pimonidazole (e.g., 60 mg/kg, i.p.) approximately 60-90 minutes before tumor excision.[6]

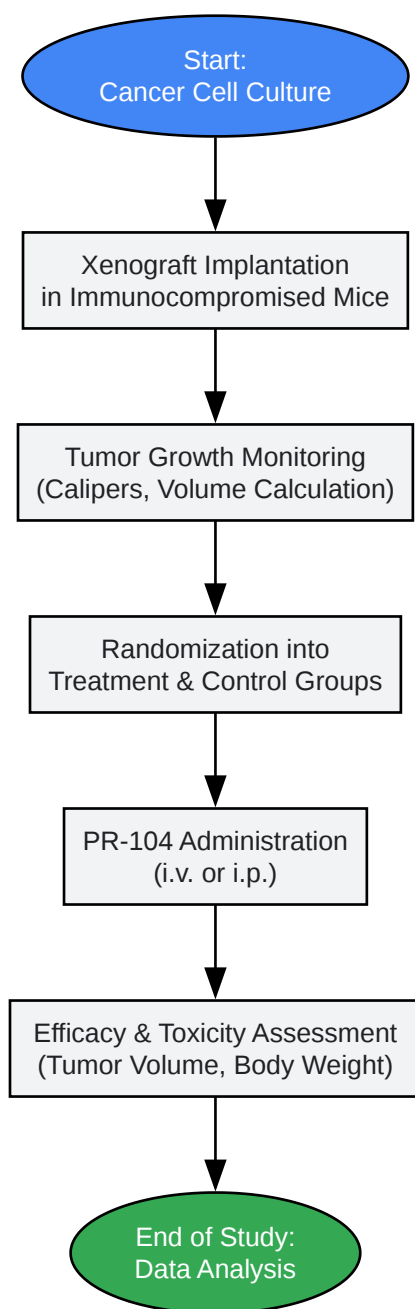
- Tumor Excision and Processing: Euthanize mice and excise the tumors.
- Fix the tumors in formalin and embed in paraffin.
- Section the paraffin-embedded tumors.
- Immunohistochemistry:
 - Deparaffinize and rehydrate the tumor sections.
 - Perform antigen retrieval.
 - Block endogenous peroxidase activity.
 - Incubate with the primary anti-pimonidazole antibody.
 - Incubate with the HRP-conjugated secondary antibody.
 - Develop the signal using a DAB substrate kit.
 - Counterstain with hematoxylin.
- Analysis:
 - Capture images of the stained tumor sections.
 - Quantify the hypoxic fraction by calculating the ratio of the pimonidazole-positive area to the total viable tumor area.[6]

Visualizations



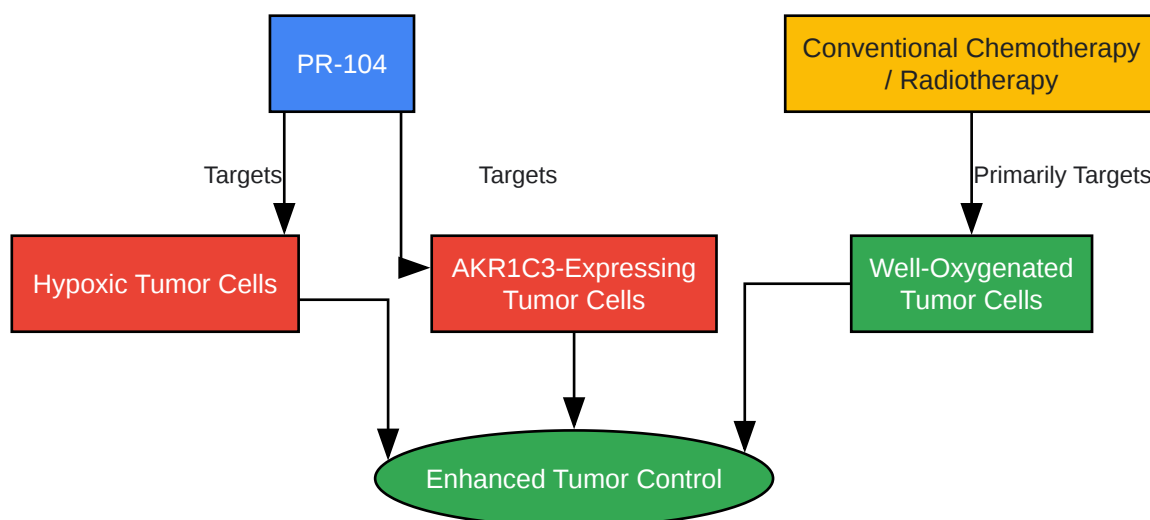
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PR-104 Activation Pathway



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General Experimental Workflow for In Vivo Efficacy Studies



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Logical Relationship of PR-104 Combination Therapy

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